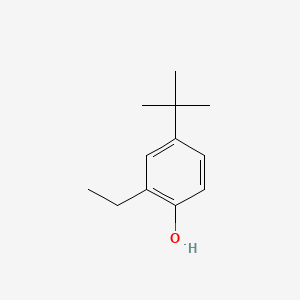
4-tert-Butyl-2-ethylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-Butyl-2-ethylphenol is an organic compound with the molecular formula C₁₂H₁₈O. It is a phenolic compound characterized by the presence of a tert-butyl group and an ethyl group attached to the benzene ring. This compound is known for its stability and unique chemical properties, making it valuable in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-tert-Butyl-2-ethylphenol can be synthesized through the alkylation of phenol with tert-butyl alcohol and ethyl alcohol in the presence of an acid catalyst. The reaction typically involves the use of a zeolite catalyst, which enhances the selectivity and yield of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes using microreactor systems. These systems offer improved efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
4-tert-Butyl-2-ethylphenol undergoes various chemical reactions, including:
Esterification: It reacts with carboxylic acids to form esters, leading to modified derivatives with altered properties.
Nucleophilic Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, forming various substituted phenols.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Acid Catalysts: Sulfuric acid and zeolite catalysts are frequently used in alkylation and esterification reactions.
Major Products
Quinones: Formed through oxidation reactions.
Scientific Research Applications
4-tert-Butyl-2-ethylphenol has a wide range of applications in scientific research:
Analytical Chemistry: Used as an analytical standard in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
Environmental Science: Studied for its antioxidant properties, which help protect environmental samples from oxidative degradation.
Materials Science: Significant in stabilizing polymers against thermal and oxidative degradation, prolonging the life of materials used in various industries.
Mechanism of Action
The mechanism of action of 4-tert-Butyl-2-ethylphenol involves its antioxidant properties. It neutralizes free radicals and reduces the production of reactive oxygen species, thereby preventing oxidative damage to materials and biological systems . The compound’s molecular targets include enzymes involved in oxidative stress pathways, such as monoamine oxidase .
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-4-methylphenol: Similar in structure but with a methyl group instead of an ethyl group.
4-tert-Butylphenol: Lacks the ethyl group, making it less sterically hindered.
2,4-Di-tert-butylphenol: Contains two tert-butyl groups, providing greater steric hindrance and stability.
Uniqueness
4-tert-Butyl-2-ethylphenol is unique due to its specific combination of tert-butyl and ethyl groups, which confer distinct steric and electronic properties. These properties enhance its stability and reactivity, making it particularly valuable in applications requiring robust antioxidants and stabilizers.
Properties
CAS No. |
63452-61-9 |
|---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
4-tert-butyl-2-ethylphenol |
InChI |
InChI=1S/C12H18O/c1-5-9-8-10(12(2,3)4)6-7-11(9)13/h6-8,13H,5H2,1-4H3 |
InChI Key |
ZYPDAQYUHJXYKX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)C(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B15335937.png)
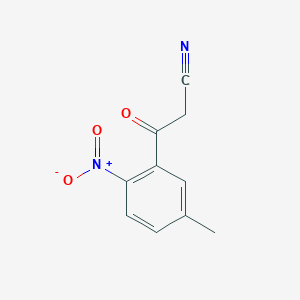
![2-[(Boc-amino)methyl]-3-fluoroaniline](/img/structure/B15335945.png)
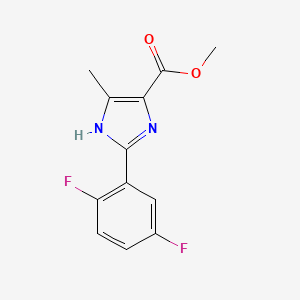
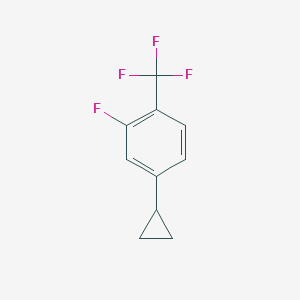
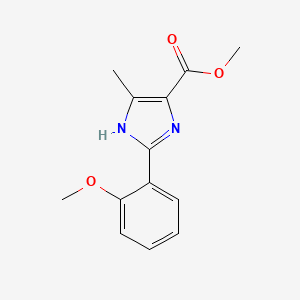

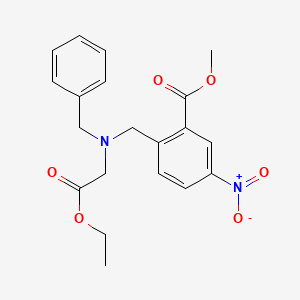




![(2R,4S)-1-[(2S)-2-(6-bromohexanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B15335997.png)

